Menadione epoxide

Catalog No.
S562802
CAS No.
15448-59-6
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menadione epoxide

CAS Number

15448-59-6

Product Name

Menadione epoxide

IUPAC Name

1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3

InChI Key

NNUKDUBCRRYXDC-UHFFFAOYSA-N

SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2,3-epoxy-2,3-dihydro-2-methyl-1,4-naphthoquinone, menadione epoxide, menadione oxide, menadione-2,3-epoxide, NSC 65669, NSC-65669, vitamin K3 2,3-oxide

Canonical SMILES

CC12C(O1)C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound Menadione epoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65669. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Menadione epoxide (CAS 15448-59-6), also known as Vitamin K3 2,3-epoxide, is the oxidized derivative of menadione lacking the polyisoprenoid side chain characteristic of physiological Vitamin K forms. In biochemical procurement, it is primarily sourced as a highly pure analytical standard for isotope-trapping mass spectrometry and as a critical structural probe in enzymology [1]. Unlike its parent compound, the 2,3-epoxide ring alters its electrophilic reactivity, neutralizing its ability to undergo direct Michael addition with cellular thiols. This distinct chemical profile makes it indispensable for isolating specific redox-cycling mechanisms in cytotoxicity assays and for defining the strict substrate requirements of the Vitamin K cycle enzymes [2].

Attempting to substitute menadione epoxide for either its parent menadione or the physiological phylloquinone epoxide (Vitamin K1 epoxide) leads to fundamental assay failure. In Vitamin K epoxide reductase (VKOR) screening, menadione epoxide cannot replace the much more expensive phylloquinone epoxide because mammalian VKOR exhibits strict specificity for alkylated/prenylated tails; menadione epoxide is entirely inactive as a canonical substrate [1]. Conversely, in oxidative stress and isotope-trapping workflows, using crude in situ epoxidation of menadione rather than procuring the highly pure menadione epoxide standard results in uncalibrated mass spectrometry readouts, as the precise ratios of m/z 173 to m/z 175 fragments cannot be accurately quantified without a definitive baseline [2].

Assay Workflow Compatibility: Strict Substrate Inactivity in Mammalian VKOR Assays

Mammalian Vitamin K epoxide reductase (VKOR) requires a hydrophobic alkyl tail for substrate recognition. Head-to-head comparisons demonstrate that while phylloquinone epoxide (Vitamin K1 epoxide) is rapidly reduced, menadione epoxide shows no canonical substrate activity [1].

Evidence DimensionVKOR Substrate Activity
Target Compound DataMenadione epoxide (No measurable substrate activity for canonical mammalian VKOR)
Comparator Or BaselinePhylloquinone epoxide / Vitamin K1 epoxide (Physiologically active canonical substrate)
Quantified DifferenceAbsolute binary difference in canonical turnover
ConditionsIn vitro dithiol-dependent flavoprotein reductase assays

Forces buyers to procure the more expensive phylloquinone epoxide for actual VKOR turnover assays, while menadione epoxide must be procured strictly as a negative control or structural probe to validate assay specificity.

Analytical Reproducibility: Stable Mass Fragmentation for 18O-Isotope Trapping

In 18O-isotope trapping experiments used to quantify enzymatically generated H2O2, menadione epoxide serves as the mandatory stable standard. GC-MS analysis reveals that menadione epoxide yields a distinct m/z 173 fragment for 16O and m/z 175 for 18O via demethylation, whereas the unepoxidized menadione parent (m/z 172) cannot differentiate trapped oxygen isotopes [1].

Evidence DimensionGC-MS Diagnostic Fragment Separation
Target Compound DataMenadione epoxide (Yields clean m/z 173 for 16O and m/z 175 for 18O)
Comparator Or BaselineUnepoxidized Menadione (m/z 172 parent, cannot differentiate trapped oxygen)
Quantified Difference2 Da mass shift resolution for trapped enzymatic H2O2
ConditionsGC-MS analysis following enzymatic turnover in 18O2 atmospheres

Procuring the pure epoxide standard is mandatory to calibrate the exact 18O/16O ratio in enzymatic H2O2-trapping experiments, ensuring quantitative accuracy and reproducibility in mass spectrometry workflows.

Mechanistic Differentiation: Cytotoxicity and ROS Generation Profile

In oncology screening, menadione epoxide exhibits a differentiated cytotoxicity profile compared to its parent compound. While menadione acts as a highly reactive Michael acceptor, menadione epoxide induces selective tumor cytotoxicity in neuroblastoma models via ROS-dependent ERK and JNK protein phosphorylation, isolating the redox-cycling mechanism from direct thiol depletion[1].

Evidence DimensionMechanism of Cytotoxicity
Target Compound DataMenadione epoxide (Induces apoptosis via ROS-dependent ERK/JNK phosphorylation without direct Michael addition)
Comparator Or BaselineMenadione (Highly reactive Michael acceptor with thiols)
Quantified DifferenceMechanistic divergence in thiol reactivity vs. pure redox cycling
ConditionsIn vitro neuroblastoma cell line screening

Enables researchers to isolate and study non-thiol-depleting pathways of naphthoquinone-induced tumor cytotoxicity, providing a mechanistic baseline that the parent menadione cannot offer.

Negative Control in VKORC1 Inhibitor Screening

Because it lacks the alkyl tail required for physiological VKOR turnover, menadione epoxide serves as a highly specific structural negative control when validating the specificity of novel anticoagulants or VKORC1 inhibitors [1].

Calibration Standard for H2O2 Isotope Trapping

Essential for calibrating GC-MS or LC-MS instruments when quantifying enzymatically generated H2O2 (e.g., from urate oxidase or hemoproteins) using menadione as a trapping agent in 18O2-enriched environments [2].

Mechanistic Probe in Naphthoquinone Cytotoxicity

Used as a comparative tool against menadione in oncology and oxidative stress models to decouple direct thiol-alkylation toxicity from ROS-dependent kinase (ERK/JNK) activation pathways [3].

XLogP3

1.2

Other CAS

15448-59-6

Dates

Last modified: 04-14-2024

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